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Compound of Interest

Compound Name: Linolenyl laurate

Cat. No.: B15550000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Linolenyl
laurate, a wax ester formed from the condensation of α-linolenic acid and lauryl alcohol.

Understanding the spectral characteristics of this molecule is crucial for its identification,

characterization, and quality control in various applications, including pharmaceuticals and drug

delivery systems. This document outlines the predicted nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Linolenyl laurate, alongside detailed

experimental protocols for acquiring such spectra.

Predicted Spectral Data of Linolenyl Laurate
Due to the limited availability of experimentally derived public data for Linolenyl laurate, the

following tables summarize the predicted spectral features based on the known chemical shifts

and fragmentation patterns of its constituent fatty acid and fatty alcohol moieties, as well as

general principles of spectroscopy for long-chain esters.

Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for Linolenyl Laurate (Solvent: CDCl₃)
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Chemical Group
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Linolenyl Moiety

Terminal methyl

protons (-CH₃)
~0.97 Triplet 3H

Methylene protons

adjacent to terminal

methyl (-CH₂-CH₃)

~2.05 Quintet 2H

Allylic protons (=CH-

CH₂-CH=)
~2.80 Triplet 4H

Methylene protons in

the aliphatic chain (-

CH₂-)n

~1.25-1.40 Multiplet ~12H

Methylene protons β

to the ester oxygen (-

CH₂-CH₂-O-)

~1.63 Quintet 2H

Vinylic protons (-

CH=CH-)
~5.34 Multiplet 6H

Methylene protons α

to the ester oxygen (-

CH₂-O-)

~4.06 Triplet 2H

Laurate Moiety

Terminal methyl

protons (-CH₃)
~0.88 Triplet 3H

Methylene protons in

the aliphatic chain (-

CH₂-)n

~1.25-1.40 Multiplet ~16H

Methylene protons β

to the carbonyl group

(-CH₂-CH₂-C=O)

~1.61 Quintet 2H
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Methylene protons α

to the carbonyl group

(-CH₂-C=O)

~2.29 Triplet 2H

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Linolenyl Laurate (Solvent: CDCl₃)
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Chemical Group Predicted Chemical Shift (ppm)

Linolenyl Moiety

Terminal methyl carbon (-CH₃) ~14.3

Methylene carbons in the aliphatic chain (-

CH₂-)n
~22.6 - 31.9

Allylic carbons (=CH-CH₂-CH=) ~25.6

Methylene carbon adjacent to terminal methyl (-

CH₂-CH₃)
~20.6

Methylene carbon β to the ester oxygen (-CH₂-

CH₂-O-)
~28.7

Methylene carbon α to the ester oxygen (-CH₂-

O-)
~64.4

Vinylic carbons (-CH=CH-) ~127.1 - 132.0

Laurate Moiety

Carbonyl carbon (-C=O) ~173.3

Terminal methyl carbon (-CH₃) ~14.1

Methylene carbons in the aliphatic chain (-

CH₂-)n
~22.7 - 34.2

Methylene carbon α to the carbonyl group (-

CH₂-C=O)
~34.2

Methylene carbon β to the carbonyl group (-

CH₂-CH₂-C=O)
~25.0

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for Linolenyl Laurate
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (alkane) 2850 - 3000 Strong

C=C-H stretch (alkene) 3010 Medium

C=O stretch (ester) ~1740 Strong

C-O stretch (ester) 1160 - 1250 Strong

=C-H bend (cis-alkene) ~720 Medium

Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Key Fragments in the Mass Spectrum of Linolenyl Laurate

Ion Predicted m/z Description

[M]+ 446.4 Molecular Ion

[M+H]+ 447.4 Protonated Molecular Ion

[M+Na]+ 469.4 Sodiated Adduct

[C₁₈H₂₉O]+ 261.2

Acylium ion from cleavage of

the ester bond (Linolenyl

moiety)

[C₁₂H₂₃O₂]+ 199.2
Fragment from the Laurate

moiety

[C₁₈H₃₅]+ 251.3
Alkyl fragment from the

Linolenyl moiety

[C₁₂H₂₅]+ 169.2
Alkyl fragment from the

Laurate moiety

Experimental Protocols
The following sections provide detailed methodologies for the spectral analysis of Linolenyl
laurate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

Sample Preparation:

Weigh approximately 5-10 mg of purified Linolenyl laurate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (zg30 or similar).

Number of Scans: 16-64 (depending on sample concentration).

Spectral Width: 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the

respective protons and carbons of the Linolenyl laurate molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Linolenyl laurate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small drop of liquid Linolenyl laurate directly onto the ATR crystal.

Alternatively, if the sample is a waxy solid, press it firmly against the crystal.

Sample Preparation (Transmission - KBr Pellet - for solid samples):

Grind a small amount of solid Linolenyl laurate with dry potassium bromide (KBr) powder in

an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule, such as C-H, C=O, and C-O bonds.

Compare the obtained spectrum with reference spectra of similar long-chain esters.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Linolenyl laurate.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis.

Sample Preparation for GC-MS:

Dissolve a small amount of Linolenyl laurate in a suitable volatile solvent (e.g., hexane or

dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

Injector Temperature: 250-280 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher

temperature (e.g., 300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

Carrier Gas: Helium at a constant flow rate.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-600.

Data Analysis:
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Identify the peak corresponding to Linolenyl laurate in the total ion chromatogram.

Analyze the mass spectrum of this peak to determine the molecular ion and the

characteristic fragment ions.

Propose a fragmentation pathway consistent with the observed mass spectrum to confirm

the structure.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectral analysis of Linolenyl
laurate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15550000?utm_src=pdf-body
https://www.benchchem.com/product/b15550000?utm_src=pdf-body
https://www.benchchem.com/product/b15550000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Linolenyl Laurate Sample

Dissolve in CDCl3 with TMS Neat Liquid/Solid Film Dissolve in Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS

Chemical Shifts, Multiplicity,
Integration Characteristic Absorption Bands Molecular Ion & Fragmentation

Structural Elucidation &
Characterization

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of Linolenyl laurate.
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Caption: Logical relationship of spectral data to structural confirmation.

This guide provides a foundational understanding of the spectral properties of Linolenyl
laurate. For definitive structural confirmation and quality assessment, it is imperative to acquire

experimental data and compare it with these predicted values and reference standards.

To cite this document: BenchChem. [Spectral Analysis of Linolenyl Laurate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15550000#spectral-analysis-of-linolenyl-laurate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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